2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopenta[d]pyrimidine core. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves a multi-step processThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and signaling pathways, leading to altered cellular functions. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrimidine core.
4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Uniqueness
The uniqueness of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine lies in its specific combination of the trifluoromethylphenyl group and the cyclopenta[d]pyrimidine core. This combination imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for drug development .
Biological Activity
The compound 2-(4-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a member of the cyclopentapyrimidine class, which has attracted attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H12F3N5
- Molecular Weight : 297.26 g/mol
- CAS Number : 1389264-17-8
The biological activity of this compound is primarily linked to its ability to interact with specific biochemical targets, such as kinases and other signaling molecules. The trifluoromethyl group enhances lipophilicity and may improve cellular uptake, thereby influencing its pharmacokinetics.
Target Engagement
Research indicates that compounds similar to this compound can inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are crucial in various cellular signaling pathways. These kinases are implicated in diseases such as cancer and neurodegenerative disorders. For instance, a study demonstrated that selective PI5P4Kγ inhibitors could reduce mutant protein levels in Huntington's disease models and inhibit proliferation in leukemic cell lines .
Anticancer Activity
Several studies have reported the anticancer potential of trifluoromethyl pyrimidine derivatives. In vitro assays indicated that these compounds exhibit activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Notably, the activities were reported at concentrations around 5 μg/ml .
Selectivity and Safety Profiles
In a selectivity profiling study involving over 140 protein kinases, compounds from this class showed minimal off-target effects, with only two kinases exhibiting significant residual activity at high concentrations. This suggests a favorable safety profile for further development .
Case Studies
- Case Study on PI5P4K Inhibition :
-
Anticancer Efficacy :
- A novel synthesis of trifluoromethyl pyrimidine derivatives demonstrated significant anticancer activity against multiple cell lines when administered at varying concentrations. The results indicated that while these compounds were less potent than established chemotherapeutics like doxorubicin, they still exhibited promising bioactivity .
Data Tables
Biological Activity | Cell Line Tested | Concentration (μg/ml) | Activity |
---|---|---|---|
Anticancer | PC3 | 5 | Moderate |
Anticancer | K562 | 5 | Moderate |
Anticancer | Hela | 5 | Moderate |
Anticancer | A549 | 5 | Moderate |
Selectivity Profile | Kinase Tested | Residual Activity (%) |
---|---|---|
PI5P4Kγ | AURKB | 31 |
PI5P4Kγ | CLK2 | 37 |
Properties
CAS No. |
1311186-65-8 |
---|---|
Molecular Formula |
C14H12F3N3 |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12F3N3/c15-14(16,17)9-6-4-8(5-7-9)13-19-11-3-1-2-10(11)12(18)20-13/h4-7H,1-3H2,(H2,18,19,20) |
InChI Key |
ZDBTZWUQLIAINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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